[1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate
CAS No.: 764656-91-9
Cat. No.: VC16137351
Molecular Formula: C27H19BrClN3O4
Molecular Weight: 564.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 764656-91-9 |
|---|---|
| Molecular Formula | C27H19BrClN3O4 |
| Molecular Weight | 564.8 g/mol |
| IUPAC Name | [1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate |
| Standard InChI | InChI=1S/C27H19BrClN3O4/c28-20-6-3-5-19(14-20)26(34)30-16-25(33)32-31-15-23-22-7-2-1-4-17(22)10-13-24(23)36-27(35)18-8-11-21(29)12-9-18/h1-15H,16H2,(H,30,34)(H,32,33)/b31-15+ |
| Standard InChI Key | CWKAMJJRRGAVAV-IBBHUPRXSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)Br)OC(=O)C4=CC=C(C=C4)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CNC(=O)C3=CC(=CC=C3)Br)OC(=O)C4=CC=C(C=C4)Cl |
Introduction
[1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate is a complex organic compound characterized by its intricate molecular structure, which includes a naphthalene ring, a bromobenzoyl group, and a chlorobenzoate moiety. This compound has garnered attention for its potential applications in various scientific fields, including chemistry, biology, and materials science.
Synthesis Methods
The synthesis of [1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate involves multiple steps:
-
Formation of 3-bromobenzoyl chloride: This is achieved by reacting 3-bromobenzoic acid with thionyl chloride.
-
Synthesis of 2-[(3-bromobenzoyl)amino]acetyl chloride: This intermediate is prepared by reacting 3-bromobenzoyl chloride with glycine in the presence of a base.
-
Condensation with hydrazine: The resulting product is then reacted with hydrazine to form the hydrazone derivative.
-
Coupling with naphthalene-2-carbaldehyde: The hydrazone derivative is then coupled with naphthalene-2-carbaldehyde to form the intermediate compound.
-
Esterification with 4-chlorobenzoic acid: The final step involves esterification with 4-chlorobenzoic acid to yield the target compound.
Comparison with Similar Compounds
Similar compounds, such as ethyl acetoacetate and 1-benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy), share some functional groups but lack the complex structure and aromatic rings present in [1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate.
Research Findings and Future Directions
While detailed research findings on this specific compound are scarce, its unique structure suggests potential applications in drug discovery and materials science. Future studies should focus on elucidating its biological activity and exploring its potential as a therapeutic agent or material component.
Data Table: Synthesis Steps
| Step | Reaction |
|---|---|
| 1 | Formation of 3-bromobenzoyl chloride |
| 2 | Synthesis of 2-[(3-bromobenzoyl)amino]acetyl chloride |
| 3 | Condensation with hydrazine |
| 4 | Coupling with naphthalene-2-carbaldehyde |
| 5 | Esterification with 4-chlorobenzoic acid |
Given the limited availability of specific research findings on this compound, further investigation is necessary to fully understand its properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume